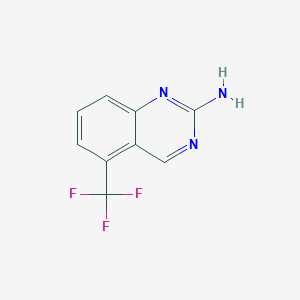
5-(三氟甲基)喹唑啉-2-胺
描述
5-(Trifluoromethyl)quinazolin-2-amine, also known as TFBQA, is an organic synthetic compound that contains a quinazoline ring and a trifluoromethyl group. It has a molecular formula of C9H6F3N3 and a molecular weight of 213.16 g/mol .
Synthesis Analysis
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific method for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones involves a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)quinazolin-2-amine consists of a quinazoline ring and a trifluoromethyl group . The InChI code for this compound is 1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) .Physical And Chemical Properties Analysis
5-(Trifluoromethyl)quinazolin-2-amine is a white solid. Its molecular weight is 213.16 g/mol .科学研究应用
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
5-(Trifluoromethyl)quinazolin-2-amine derivatives have been designed and synthesized as potential inhibitors of Werner (WRN) helicase, a protein involved in DNA repair and replication . These compounds have shown promising anticancer activities against various cancer cell lines .
Methods of Application or Experimental Procedures
A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through a structural optimization strategy . The anticancer activities of these compounds were evaluated against PC3, K562, and HeLa cancer cell lines using the MTT assay .
Results or Outcomes
Some of these compounds exhibited excellent inhibitory activity against the cancer cell lines. Specifically, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC50 values of 3871.5, 613.6 and 134.7 nM, respectively . Further studies demonstrated that these compounds were more sensitive to PC3 cells overexpressing WRN .
Application 2: Synthesis of Trifluoromethyl Amines
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
5-(Trifluoromethyl)quinazolin-2-amine is used in the synthesis of trifluoromethyl amines . Trifluoromethyl amines are important building blocks in pharmaceuticals and agrochemicals .
Methods of Application or Experimental Procedures
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .
Results or Outcomes
The method has advantages including good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials . The key intermediate in the reaction is the thiocarbonyl fluoride formed in situ .
Application 3: Bioactivity Research
Specific Scientific Field
This application falls under the field of Biochemistry and Pharmacology .
Summary of the Application
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn attention in the synthesis and bioactivities research due to their significant biological activities .
Methods of Application or Experimental Procedures
The methods involve the synthesis of various quinazoline derivatives and subsequent testing of their bioactivities .
Results or Outcomes
The results of these studies contribute to the understanding of the biological activities of quinazoline derivatives and their potential applications in medicinal chemistry .
Application 4: Synthesis of Other Chemical Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
5-(Trifluoromethyl)quinazolin-2-amine is used in the synthesis of other chemical compounds . It serves as a building block in the synthesis of a variety of organic compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular compound being synthesized .
Application 5: Biological Research
Specific Scientific Field
This application falls under the field of Biochemistry and Pharmacology .
Summary of the Application
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn attention in the synthesis and bioactivities research due to their significant biological activities .
Methods of Application or Experimental Procedures
The methods involve the synthesis of various quinazoline derivatives and subsequent testing of their bioactivities .
Results or Outcomes
The results of these studies contribute to the understanding of the biological activities of quinazoline derivatives and their potential applications in medicinal chemistry .
安全和危害
未来方向
Quinazoline derivatives, including 5-(Trifluoromethyl)quinazolin-2-amine, have drawn significant attention in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of novel synthesis methods and the exploration of their potential applications in biology, pesticides, and medicine .
属性
IUPAC Name |
5-(trifluoromethyl)quinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKVZXYIUDZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440750 | |
| Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)quinazolin-2-amine | |
CAS RN |
190273-74-6 | |
| Record name | 5-(Trifluoromethyl)-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190273-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)
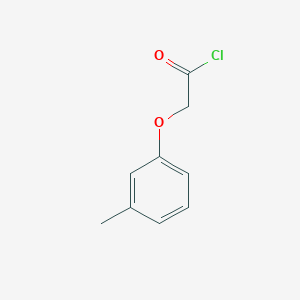
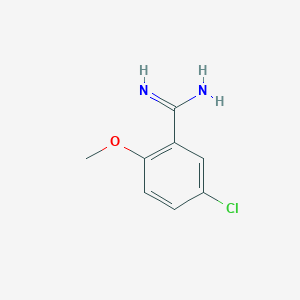
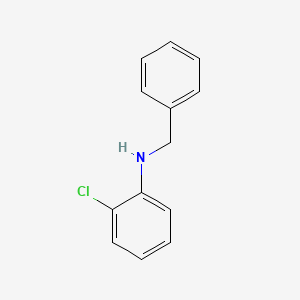
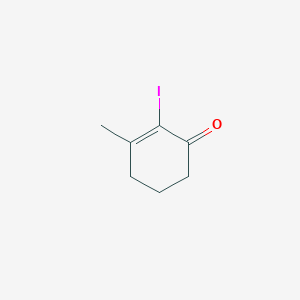
![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)
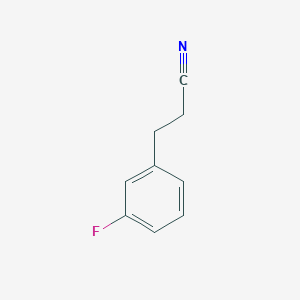
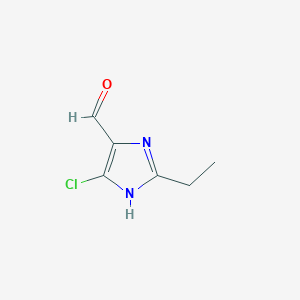
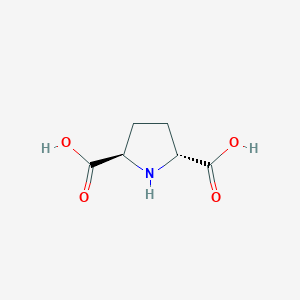
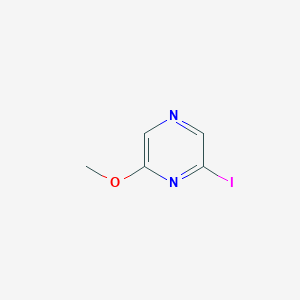
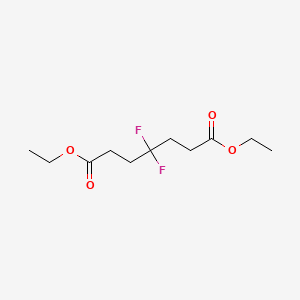
![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
